molecular formula C8H11ClN2O5S B14274557 sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride CAS No. 131020-54-7

sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride

Katalognummer: B14274557
CAS-Nummer: 131020-54-7
Molekulargewicht: 282.70 g/mol
InChI-Schlüssel: WOOASQMXQATIPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride is a compound that combines the properties of sulfuric acid and a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological and pharmacological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride typically involves the reaction of benzimidazole derivatives with sulfuric acid. The process may include steps such as nitration, reduction, and chlorination to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. The use of sulfuric acid as a reagent and catalyst is common in these processes. The reaction conditions, such as temperature, pressure, and concentration, are optimized to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents like hydrogen gas, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride involves its interaction with molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

Sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

131020-54-7

Molekularformel

C8H11ClN2O5S

Molekulargewicht

282.70 g/mol

IUPAC-Name

sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride

InChI

InChI=1S/C8H9ClN2O.H2O4S/c9-8(12)5-1-2-6-7(3-5)11-4-10-6;1-5(2,3)4/h4-5H,1-3H2,(H,10,11);(H2,1,2,3,4)

InChI-Schlüssel

WOOASQMXQATIPT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(CC1C(=O)Cl)NC=N2.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.